Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description
The compound "Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" is a complex molecule that is likely to be of interest in the field of organic chemistry due to the presence of a boronate ester group, which is a valuable functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of related boronate ester compounds has been demonstrated through the Pd-catalyzed borylation of aryl bromides, using a combination of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol . This method has proven to be effective, especially for aryl bromides with sulfonyl groups. Although the specific synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing boronate esters could potentially be applied to this compound as well.
Molecular Structure Analysis
While the molecular structure of the compound is not directly analyzed in the provided papers, the structure of a related compound, "Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate," has been studied, revealing the presence of two unique rotomers in the crystal lattice . This suggests that the molecular structure of "this compound" could also exhibit interesting crystalline properties, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The boronate ester group in the compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds . The presence of the bromo and fluoro substituents may also allow for further functionalization through various halogen-based reactions, such as the Li-Br exchange/addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the properties of similar compounds, such as "Methyl 4-(bromomethyl)benzoate," have been synthesized and characterized, indicating that the compound may have comparable reactivity and stability under certain conditions . The presence of the bromo and fluoro groups could influence the compound's polarity, solubility, and reactivity in various organic solvents.
Scientific Research Applications
1. Structural and Conformational Analysis Methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, as a boric acid ester intermediate with benzene rings, has been studied for its structural and conformational properties. The title compounds were synthesized through a substitution reaction, and their structures were confirmed using various spectroscopic techniques and X-ray diffraction. The molecular structures were further analyzed using density functional theory (DFT), revealing insights into their conformation and physicochemical properties (Huang et al., 2021).
2. Application in Enhanced Brightness Emission-Tuned Nanoparticles The compound has been used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles with enhanced brightness and fluorescence emission. These nanoparticles, due to their stable and bright fluorescence characteristics, have potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
3. Synthesis of Conjugated Polymers It is used in the synthesis of conjugated polymers. For instance, it was involved in the synthesis of isoelectronic polyazomethine and poly(arylene vinylene), showing potential applications in the field of conductive and light-emitting materials (Grigoras & Antonoaia, 2005).
properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWOHUUTBVPQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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